1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Spiro compounds containing indole and thiazolidine rings are notable for their synthetic versatility. Research by Izmest’ev et al. (2020) highlights the synthesis of thiazolidine-2,4-diones through the cleavage of certain tetrahydroimidazothiazolotriazinediones when treated with aromatic aldehydes. This process affords compounds with potential biological activity, including antiproliferative properties against certain cancer cell lines (Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020).
Catalysis and Green Chemistry Applications
Spiro compounds synthesized from indole and thiazolidine units have also been investigated for their catalytic properties and applications in green chemistry. Arya et al. (2012) demonstrated the use of Bronsted acidic ionic liquids for synthesizing fluorinated spiro[indole-thiazinones/thiazolidinones] with antihistamic properties through a one-pot microwave-induced technique. This research underscores the role of spiro compounds in developing environmentally friendly synthesis methods with potential pharmaceutical applications (Arya, Rawat, Dandia, & Sasai, 2012).
Biological Activity and Potential Therapeutic Applications
The biological activity of spiro[indole-thiazolidine] derivatives, especially their potential as therapeutic agents, is a significant area of interest. Kaminskyy et al. (2011) synthesized and evaluated the anticancer activity of spiro[indole-thiazolidine] conjugates. Their findings indicated that some derivatives exhibited superior anticancer activity, highlighting the therapeutic potential of such compounds (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(3-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-8-7-9-22(15-20)29-25(30)17-34(32,33)27(29)23-10-5-6-11-24(23)28(26(27)31)16-21-14-18(2)12-13-19(21)3/h5-15H,4,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILQDVRFKIBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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